Nicotinic Acid Riboside-d4 Methyl Ester Triflate

Catalog No.
S12897075
CAS No.
M.F
C13H16F3NO9S
M. Wt
423.35 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Nicotinic Acid Riboside-d4 Methyl Ester Triflate

Product Name

Nicotinic Acid Riboside-d4 Methyl Ester Triflate

IUPAC Name

methyl 2,4,5,6-tetradeuterio-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxylate;trifluoromethanesulfonate

Molecular Formula

C13H16F3NO9S

Molecular Weight

423.35 g/mol

InChI

InChI=1S/C12H16NO6.CHF3O3S/c1-18-12(17)7-3-2-4-13(5-7)11-10(16)9(15)8(6-14)19-11;2-1(3,4)8(5,6)7/h2-5,8-11,14-16H,6H2,1H3;(H,5,6,7)/q+1;/p-1/t8-,9-,10-,11-;/m1./s1/i2D,3D,4D,5D;

InChI Key

VIOOBHRPBYGYGY-UDNSRRRZSA-M

Canonical SMILES

COC(=O)C1=C[N+](=CC=C1)C2C(C(C(O2)CO)O)O.C(F)(F)(F)S(=O)(=O)[O-]

Isomeric SMILES

[2H]C1=C(C(=C([N+](=C1[2H])[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)[2H])C(=O)OC)[2H].C(F)(F)(F)S(=O)(=O)[O-]

Nicotinic Acid Riboside-d4 Methyl Ester Triflate is a stable isotope-labeled compound that plays a significant role in the study of nicotinamide riboside metabolism and its effects on cellular functions. This compound features a molecular formula of C13H12D4F3NO9S\text{C}_{13}\text{H}_{12}\text{D}_4\text{F}_3\text{N}\text{O}_9\text{S} and a molecular weight of 423.35 g/mol. It is characterized by the presence of deuterium atoms, which are isotopes of hydrogen, enhancing its utility in various analytical applications, particularly in tracing and quantifying metabolic pathways involving nicotinamide riboside .

Typical of ribosides and their derivatives. The triflate group is known to be a good leaving group, facilitating nucleophilic substitution reactions. For instance, it can undergo hydrolysis to regenerate the corresponding nicotinamide riboside, as well as participate in acylation or alkylation reactions depending on the nucleophile used. The stability of the triflate group allows for selective reactions under mild conditions, making it a valuable intermediate in synthetic organic chemistry .

Nicotinic Acid Riboside-d4 Methyl Ester Triflate serves as a precursor for nicotinamide riboside, which has been shown to enhance intracellular levels of nicotinamide adenine dinucleotide (NAD+). Increasing NAD+ levels is associated with various health benefits, including neuroprotection, improved metabolic function, and potential anti-aging effects. Studies have indicated that nicotinamide riboside can mitigate neurodegenerative diseases and other age-related conditions by promoting cellular repair mechanisms and reducing inflammation .

The synthesis of Nicotinic Acid Riboside-d4 Methyl Ester Triflate typically involves several key steps:

  • Preparation of Tetra-O-acetyl-β-D-ribofuranose: This sugar derivative is reacted with ethyl nicotinate in the presence of trimethylsilyl trifluoromethanesulfonate (TMSOTf) to form an intermediate.
  • Formation of Triflate: The intermediate undergoes treatment with triflic anhydride to generate the triflate ester.
  • Deprotection: Subsequent deprotection steps are performed to yield the final product while ensuring that the deuterium labeling remains intact.

This method allows for high yields and purity of the desired compound, making it suitable for both research and pharmaceutical applications .

Nicotinic Acid Riboside-d4 Methyl Ester Triflate is primarily utilized in research settings focused on NAD+ metabolism and its implications for health and disease. Its applications include:

  • Metabolic Studies: Used as a tracer in metabolic studies to understand the pathways involving nicotinamide riboside.
  • Therapeutic Research: Investigated for its potential therapeutic effects in age-related diseases and metabolic disorders.
  • Analytical Chemistry: Serves as a reference standard in quality control and analytical testing within pharmaceutical development .

Research has demonstrated that nicotinamide riboside enhances NAD+ levels through various pathways, including both de novo synthesis from tryptophan and salvage pathways from existing NAD+ precursors. Interaction studies have indicated that nicotinamide riboside can modulate sirtuin activity, which is critical for cellular stress responses and longevity. Additionally, it has been shown to influence mitochondrial function positively, thereby improving energy metabolism in cells .

Several compounds share structural similarities with Nicotinic Acid Riboside-d4 Methyl Ester Triflate. Below is a comparison highlighting their unique features:

Compound NameStructure CharacteristicsUnique Features
NicotinamideAmide form of vitamin B3; lacks ribose componentCommonly used as a dietary supplement for NAD+ boost
Nicotinic AcidPyridine derivative; involved in NAD+ biosynthesisPrecursor to nicotinamide but lacks ribose structure
Nicotinamide RibosideContains ribose; directly increases NAD+ levelsMore bioavailable than nicotinic acid
Dihydronicotinamide RibosideReduced form; potential alternative NAD+ precursorMay have different metabolic effects compared to NR

Nicotinic Acid Riboside-d4 Methyl Ester Triflate is unique due to its stable isotope labeling, which allows precise tracking in biological systems, providing insights into metabolic pathways that other compounds cannot offer .

Glycosylation Techniques for Riboside Core Assembly

The formation of the riboside core in Nicotinic Acid Riboside-d4 Methyl Ester Triflate represents a critical step that determines both the stereochemical outcome and overall synthetic efficiency [5]. Contemporary glycosylation methodologies have evolved to address the inherent challenges associated with ribofuranose coupling reactions, particularly the preferential formation of the β-anomeric configuration required for biological activity [10].

The Mitsunobu glycosylation approach has emerged as a particularly effective strategy for riboside core assembly [5] [10]. This methodology enables direct coupling of nucleobases with unprotected or minimally protected ribose derivatives under mild reaction conditions [5]. The reaction proceeds through nucleophilic epoxide ring opening of an in situ formed 1,2-anhydrosugar intermediate, termed "anhydrose," which provides excellent stereoselectivity for β-riboside formation [10]. The mechanism involves initial activation of the anomeric hydroxyl group through formation of a phosphonium intermediate, followed by intramolecular displacement to generate the highly reactive epoxide species [10].

Alternative glycosylation strategies include the trimethylsilyl trifluoromethanesulfonate catalytic condensation method, which demonstrates superior stereoselectivity compared to traditional approaches [12]. This methodology involves silanization of the nucleobase followed by condensation with hydroxyl-protected ribose in the presence of trimethylsilyl trifluoromethanesulfonate catalyst [12]. The reaction conditions enable efficient β-nucleoside formation with shortened reaction times and increased stereoselectivity compared to conventional methods [12].

The glycal mechanism represents another important pathway for riboside core assembly, particularly in enzymatic contexts [9]. This approach involves elimination of the anomeric hydroxyl group to form a glycal intermediate, followed by nucleophilic attack at the anomeric carbon [9]. The mechanism provides excellent control over stereochemical outcomes and has been successfully applied to various nucleobase coupling reactions [9].

Table 2.1: Glycosylation Methodologies for Riboside Core Assembly

MethodConditionsStereoselectivityYield RangeKey Advantages
Mitsunobu GlycosylationPPh3, DEAD, THF, RT>95% β62-85%Unprotected sugars, mild conditions [5]
TMSOTf CatalysisTMSOTf, CH2Cl2, -78°C>90% β70-92%High stereoselectivity, short reaction time [12]
Glycal MechanismVarious nucleophiles, physiological pH>85% β60-80%Enzymatic compatibility, mild conditions [9]
Anhydrose FormationModified Mitsunobu, elevated temperature>90% β65-88%Direct approach, minimal protection [10]

Deuterium Incorporation Strategies in Ester Functionalization

Deuterium incorporation into the ester functionality of Nicotinic Acid Riboside-d4 Methyl Ester Triflate requires sophisticated synthetic strategies that ensure high isotopic purity while maintaining structural integrity [14] [17]. The deuteration process typically involves multiple mechanistic pathways, each presenting unique advantages and limitations for achieving optimal isotopic enrichment [14].

The hydrogen-deuterium exchange methodology represents the most widely employed approach for deuterium incorporation [14] [19]. This process involves treatment of the target compound with deuterium oxide under catalytic conditions, typically employing platinum group metals as catalysts [14]. The reaction proceeds through reversible carbon-hydrogen bond activation, allowing for multiple exchange cycles until isotopic equilibrium is achieved [14]. The effectiveness of this approach depends on reaction temperature, pressure, catalyst concentration, and deuterium source purity [19].

Site-selective deuteration strategies have been developed to target specific positions within the ester functionality [6] [14]. These approaches utilize organocatalytic methods that enable controlled deuterium incorporation at predetermined sites [15]. The use of deuterium carbonate as a base and tetrabutylammonium bromide as an additive in dichloromethane solvent systems has proven particularly effective for achieving high deuterium incorporation rates [6]. Reaction conditions typically involve heating at 50°C for 24 hours under nitrogen atmosphere to prevent oxidative degradation [6].

Advanced deuteration techniques employ semiconductor photocatalysis to achieve controllable deuterium labeling [17]. This methodology utilizes photoexcited electron-hole pairs on polymeric semiconductors to facilitate isotope incorporation through controlled water-splitting reactions [17]. The approach enables precise installation of deuterium atoms while maintaining excellent functional group tolerance [17].

Table 2.2: Deuterium Incorporation Strategies and Isotopic Enrichment

StrategyDeuterium SourceConditionsIsotopic PurityReaction Time
H/D ExchangeD2O/D2O2Pt catalyst, 200°C, 50 atm>99%48-72 hours [19]
OrganocatalyticD2CO3/TBABDCM, 50°C, N2 atmosphere43-96%24 hours [6]
PhotocatalyticD2O/CD3ODSemiconductor, visible light>95%12-18 hours [17]
Direct ExchangeAlkali-deuteroxide/D2OMetal catalyst, D2O2 promoter>99%24-48 hours [19]

The kinetic isotope effects associated with deuterium incorporation significantly influence reaction rates and mechanisms [18]. The stronger carbon-deuterium bonds compared to carbon-hydrogen bonds result in decreased reaction rates for deuterated compounds, which can be exploited for selective synthetic transformations [18]. These effects are particularly pronounced in acid-base equilibria, where deuterium substitution leads to measurable changes in dissociation constants [18].

Triflate Group Introduction: Mechanistic Pathways

The introduction of the trifluoromethanesulfonate (triflate) group into Nicotinic Acid Riboside-d4 Methyl Ester represents a crucial transformation that significantly enhances the compound's reactivity profile [21] [23]. Triflate groups function as exceptional leaving groups due to the extreme stability of the trifluoromethanesulfonate anion, which derives from resonance stabilization and the strong electron-withdrawing effects of the trifluoromethyl substituent [21].

The primary mechanistic pathway for triflate introduction involves reaction of the corresponding alcohol with triflic anhydride in the presence of a suitable base [21] [25]. This process proceeds through initial formation of a mixed anhydride intermediate, followed by nucleophilic attack by the hydroxyl group to generate the desired triflate ester [25]. The reaction requires careful control of temperature and reaction stoichiometry to prevent side reactions and ensure high conversion efficiency [22].

Alternative triflation strategies employ phenyl triflimide as a mild triflating reagent [21]. This approach offers advantages in terms of reaction selectivity and functional group compatibility, producing N-phenyl trifluoromethanesulfonamide as the primary byproduct [21]. The mild reaction conditions make this method particularly suitable for sensitive substrates that may undergo decomposition under more forcing conditions [21].

The nucleophilic properties of the triflate anion itself present interesting mechanistic considerations [23]. Under appropriate conditions, triflate can function as a nucleophile toward electrophilic centers, leading to the formation of covalent triflate intermediates [23]. This behavior has been observed in various organic transformations, including glycosylation reactions where triflate acts as a competitive nucleophile for trapping carbocation-like electrophiles [23].

Table 2.3: Triflate Introduction Methods and Reaction Conditions

ReagentBaseSolventTemperatureYieldSelectivity
Tf2OPyridineCH2Cl2-78°C to RT85-95%High [25]
Tf2OCollidineCH2Cl2-20°C75-88%Moderate [21]
PhNTf2NoneCH2Cl2RT70-85%Very High [21]
TfOH/Ag2ONoneVariousRT90-98%High [26]

The stability and reactivity characteristics of triflate groups make them particularly valuable in nucleophilic substitution reactions [21] [24]. The triflate anion exhibits approximately 10^4-fold greater leaving group ability compared to tosylate, enabling reactions to proceed under exceptionally mild conditions [24]. This enhanced reactivity stems from the weak carbon-oxygen bond to the triflate group and the exceptional stability of the departing anion [21].

Purification Protocols for High-Purity Isotopologues

The purification of Nicotinic Acid Riboside-d4 Methyl Ester Triflate requires specialized protocols designed to achieve the high isotopic purity essential for analytical and research applications [29] [32]. Traditional purification methods must be adapted to account for the subtle differences in physicochemical properties between isotopologues while maintaining the structural integrity of the deuterium-labeled compound [28].

Liquid chromatography represents the primary separation technique for isotopologue purification [37] [31]. High-performance liquid chromatography systems equipped with deuterated mobile phases enable effective separation of isotopically distinct species [37]. The use of deuterated modifiers such as CD3OD in supercritical fluid chromatography provides enhanced resolution for closely related isotopologues while minimizing protic contamination that could compromise isotopic purity [37].

Preparative scale purification protocols typically employ reversed-phase chromatography with gradient elution systems [35] [38]. The separation mechanism relies on differential interactions between isotopologues and the stationary phase, with deuterated compounds often exhibiting slightly different retention times compared to their protiated analogs [35]. Column selection and mobile phase composition require careful optimization to achieve baseline resolution between isotopically distinct species [35].

Crystallization-based purification methods offer advantages for large-scale isotopologue preparation [34] [35]. The process involves controlled nucleation and crystal growth under conditions that favor selective incorporation of the desired isotopologue into the crystal lattice [34]. Temperature gradients and solvent composition play critical roles in determining the efficiency of isotopic enrichment during crystallization [34].

Table 2.4: Purification Methods for High-Purity Isotopologues

MethodResolutionScaleIsotopic PurityRecoveryProcessing Time
Preparative HPLCExcellent1-100 mg>99.5%85-95%2-6 hours [35]
SFC with CD3ODVery Good10-500 mg>99%90-96%1-4 hours [37]
RecrystallizationGood100 mg-10 g>98%70-85%12-48 hours [34]
Ion ExchangeModerate1-50 mg>97%80-90%4-8 hours [38]

Advanced analytical techniques are employed for characterization of purified isotopologues [29] [32]. Mass spectrometry enables precise determination of isotopic composition and assessment of isotopic purity through analysis of molecular ion distributions [29]. Nuclear magnetic resonance spectroscopy provides complementary information regarding deuterium incorporation patterns and structural integrity [29]. Multi-nuclear NMR analysis including 1H, 2H, 13C, and other relevant nuclei ensures comprehensive characterization of the purified isotopologue [29].

Quality control protocols for isotopologue purification include assessment of chemical purity, isotopic purity, and structural integrity [29] [32]. Analytical methods must demonstrate sensitivity adequate for detecting trace isotopic impurities that could compromise experimental results [32]. The development of standardized analytical protocols ensures reproducible assessment of isotopologue quality across different production batches [29].

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

3

Exact Mass

423.07489373 g/mol

Monoisotopic Mass

423.07489373 g/mol

Heavy Atom Count

27

Dates

Last modified: 08-10-2024

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